tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate
Description
Properties
IUPAC Name |
acetic acid;tert-butyl N-(1-amino-1-imino-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.C2H4O2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11;1-2(3)4/h1-5H3,(H3,10,11)(H,12,13);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUYWSVAFWFWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(C)(C)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate typically involves the reaction of tert-butyl carbamate with an appropriate amine and imine precursor. The reaction is carried out under controlled conditions, often involving the use of solvents such as pyridine and reaction temperatures around 100°C . The reaction mixture is stirred for an extended period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored under inert atmosphere conditions at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or imino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, resulting in changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s key distinction lies in its 1-amino-1-imino moiety and acetate counterion. Below is a comparative analysis with structurally related carbamates:
Table 1: Structural and Functional Group Comparison
Solubility and Stability
- Acetate Salt Form: The target compound’s acetate salt improves aqueous solubility compared to neutral analogs like Compound 20 or hydrochloride salts (e.g., tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride) .
- Hydrophobic Analogs : Biphenyl-containing derivatives (e.g., ) exhibit lower solubility in polar solvents due to aromatic bulk .
Biological Activity
Chemical Identity and Structure
tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate, with the molecular formula and CAS number 1909326-26-6, is a compound that features both amino and imino functional groups. This unique structure contributes to its reactivity and biological activity, making it significant in various scientific fields including medicinal chemistry and biochemistry.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amine and imine precursor under controlled conditions, often utilizing solvents like pyridine at elevated temperatures (around 100°C) to facilitate the reaction .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction may result in either inhibition of enzyme activity or alteration of protein conformation, thereby affecting various cellular processes .
Enzyme Interaction Studies
Research indicates that this compound can influence enzyme mechanisms and protein-ligand interactions, which are crucial for understanding metabolic pathways and therapeutic applications. For instance, its potential role as a precursor in drug development has been investigated due to its structural properties that allow for diverse chemical modifications .
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of similar compounds showed significant inhibitory effects on specific enzymes involved in metabolic pathways. The findings suggest that this compound could exhibit similar inhibitory properties .
- Cellular Response : In vitro assays have shown that compounds with similar structural features can induce significant changes in cellular responses, including apoptosis and cell cycle arrest. These effects highlight the potential therapeutic applications of this compound in cancer research .
Comparative Analysis
The compound's unique dual functionality (amino and imino groups) distinguishes it from similar compounds such as tert-butyl (1-aminopropan-2-yl)carbamate and tert-butyl (1-amino-2-methylpropan-2-yl)carbamate. This duality enhances its reactivity and solubility, making it a versatile candidate for further research .
| Compound Name | Molecular Formula | Key Functional Groups | Notable Properties |
|---|---|---|---|
| This compound | C11H23N3O4 | Amino, Imino | High reactivity, potential enzyme inhibitor |
| tert-Butyl (1-aminopropan-2-yl)carbamate | C9H20N2O2 | Amino | Moderate reactivity |
| tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate | C10H22N2O2 | Amino | Similar properties but lacks imino group |
Applications in Scientific Research
The versatility of this compound extends across various domains:
Chemistry : It serves as a building block in organic synthesis, particularly for complex molecules and pharmaceuticals.
Biology : The compound is employed in studies related to enzyme mechanisms and protein interactions.
Medicine : Investigated for therapeutic properties, especially as a precursor in drug development.
Industry : Utilized in producing specialty chemicals with targeted properties .
Q & A
Q. Table 1. Analytical Methods for tert-Butyl Carbamate Derivatives
Q. Table 2. Toxicity Assessment Workflow
| Tier | Test | Model/Endpoint | Reference Standard |
|---|---|---|---|
| 1 | Ames test | Salmonella typhimurium TA98/100 | OECD 471 |
| 2 | Acute oral toxicity | Rodent LD50 (OECD 423) |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
